molecular formula C42H82O4 B13754351 Hexamethylene distearate CAS No. 26730-92-7

Hexamethylene distearate

Cat. No.: B13754351
CAS No.: 26730-92-7
M. Wt: 651.1 g/mol
InChI Key: TWXPKKOLCJDQBY-UHFFFAOYSA-N
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Description

Hexamethylene distearate is an organic compound with the molecular formula C42H82O4. It is a diester derived from hexamethylene glycol and stearic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene distearate is synthesized through the esterification reaction between hexamethylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Hexamethylene distearate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexamethylene glycol and stearic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide or potassium hydroxide.

Major Products Formed:

    Hydrolysis: Hexamethylene glycol and stearic acid.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Hexamethylene distearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.

    Biology: Employed in the formulation of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the development of pharmaceutical formulations, particularly in controlled-release drug delivery.

    Industry: Applied in the production of lubricants, cosmetics, and personal care products due to its emollient properties.

Mechanism of Action

Hexamethylene distearate can be compared with other similar compounds such as:

    Hexamethylene diisocyanate: Used in the production of polyurethanes, but differs in its reactivity and applications.

    Stearic acid esters: Similar in structure but vary in the alcohol component, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its specific combination of hexamethylene glycol and stearic acid, providing a balance of hydrophobicity and flexibility that is advantageous in various applications.

Comparison with Similar Compounds

  • Hexamethylene diisocyanate
  • Stearic acid esters
  • Other glycol-based esters

Properties

CAS No.

26730-92-7

Molecular Formula

C42H82O4

Molecular Weight

651.1 g/mol

IUPAC Name

6-octadecanoyloxyhexyl octadecanoate

InChI

InChI=1S/C42H82O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-41(43)45-39-35-31-32-36-40-46-42(44)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

TWXPKKOLCJDQBY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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